molecular formula C23H19FN2O B12619212 6-(Dibenzylamino)-7-fluoroisoquinolin-1(2H)-one CAS No. 918811-78-6

6-(Dibenzylamino)-7-fluoroisoquinolin-1(2H)-one

Cat. No.: B12619212
CAS No.: 918811-78-6
M. Wt: 358.4 g/mol
InChI Key: ATWPEXXOOPTBLW-UHFFFAOYSA-N
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Description

6-(Dibenzylamino)-7-fluoroisoquinolin-1(2H)-one is a synthetic organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of a dibenzylamino group at the 6th position and a fluorine atom at the 7th position of the isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Dibenzylamino)-7-fluoroisoquinolin-1(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with aldehydes.

    Introduction of Fluorine: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of Dibenzylamino Group: The dibenzylamino group can be attached through nucleophilic substitution reactions using dibenzylamine and appropriate leaving groups.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

6-(Dibenzylamino)-7-fluoroisoquinolin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or fluorine positions using reagents like alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of corresponding quinoline derivatives.

    Reduction: Formation of reduced isoquinoline derivatives.

    Substitution: Formation of substituted isoquinoline derivatives with various functional groups.

Scientific Research Applications

6-(Dibenzylamino)-7-fluoroisoquinolin-1(2H)-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 6-(Dibenzylamino)-7-fluoroisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    6-(Dibenzylamino)-7-chloroisoquinolin-1(2H)-one: Similar structure with a chlorine atom instead of fluorine.

    6-(Dibenzylamino)-7-bromoisoquinolin-1(2H)-one: Similar structure with a bromine atom instead of fluorine.

    6-(Dibenzylamino)-7-iodoisoquinolin-1(2H)-one: Similar structure with an iodine atom instead of fluorine.

Uniqueness

6-(Dibenzylamino)-7-fluoroisoquinolin-1(2H)-one is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties

Properties

CAS No.

918811-78-6

Molecular Formula

C23H19FN2O

Molecular Weight

358.4 g/mol

IUPAC Name

6-(dibenzylamino)-7-fluoro-2H-isoquinolin-1-one

InChI

InChI=1S/C23H19FN2O/c24-21-14-20-19(11-12-25-23(20)27)13-22(21)26(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-14H,15-16H2,(H,25,27)

InChI Key

ATWPEXXOOPTBLW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=C(C=C4C(=C3)C=CNC4=O)F

Origin of Product

United States

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